molecular formula C18H21NO2S B2864699 N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252901-55-5

N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B2864699
CAS RN: 1252901-55-5
M. Wt: 315.43
InChI Key: AGDJLUYOZQFIEI-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The synthesis and characterization of N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives are explored in several studies. For instance, the work by (Yoo, Kim Hye, & Yong Kyu, 1990) discusses the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the relevance of such chemical processes in synthesizing compounds like N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.

Pharmacological Applications

  • The pharmacological potential of benzothiophene derivatives, including N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, is a significant area of interest. (Banerjee et al., 2011) discovered that bromo-benzothiophene carboxamide derivatives act as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their potential as antimalarial agents.

Biological Activity Studies

  • Investigations into the biological activities of compounds similar to N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide are prevalent. For example, (Vasu et al., 2005) researched two biologically active thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties.

Potential in Drug Development

  • The role of similar compounds in drug development, particularly as prodrugs or drug analogs, is another key area. (Rais et al., 2017) discusses the discovery of a prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor, highlighting the importance of such compounds in developing new therapeutic agents.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDJLUYOZQFIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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